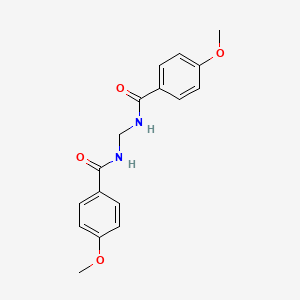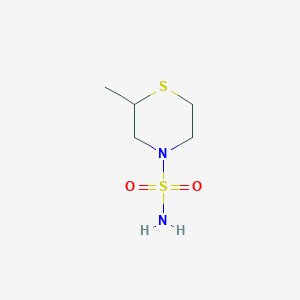
4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) is a chemical compound with the molecular formula C5H12N2O2S2 and a molecular weight of 196.29. It is known for its unique structure, which includes a thiomorpholine ring and a sulfonamide group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of 4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) typically involves the reaction of thiomorpholine with sulfonamide derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives with different functional groups
Applications De Recherche Scientifique
4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The thiomorpholine ring can interact with cellular membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) can be compared with other similar compounds, such as:
Thiomorpholine: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
Sulfonamide derivatives: These compounds may not have the thiomorpholine ring, which can limit their biological activities.
Methyl-substituted thiomorpholines: These compounds may have different substitution patterns, affecting their chemical and biological properties
Propriétés
Formule moléculaire |
C5H12N2O2S2 |
|---|---|
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
2-methylthiomorpholine-4-sulfonamide |
InChI |
InChI=1S/C5H12N2O2S2/c1-5-4-7(2-3-10-5)11(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9) |
Clé InChI |
XVNJFLOPXOHVQW-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCS1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


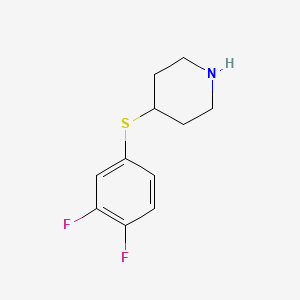
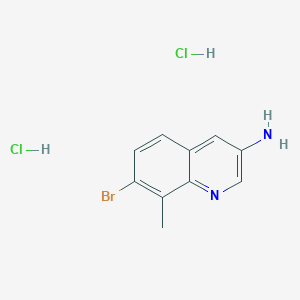

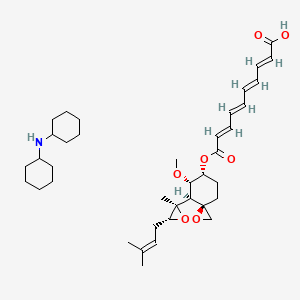
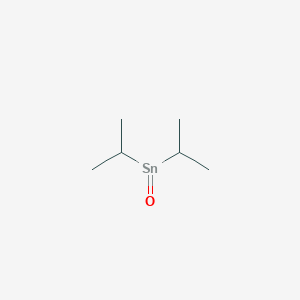
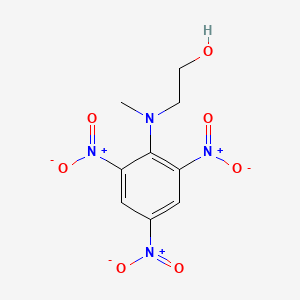

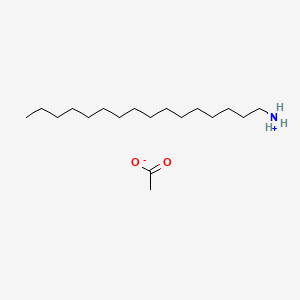
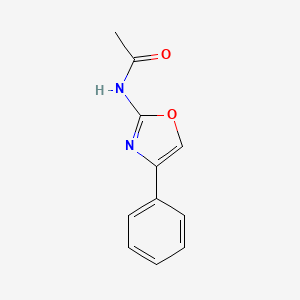
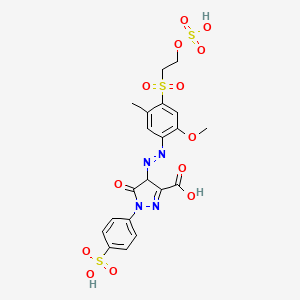
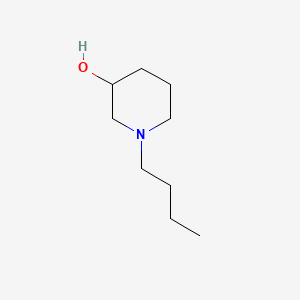
![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
